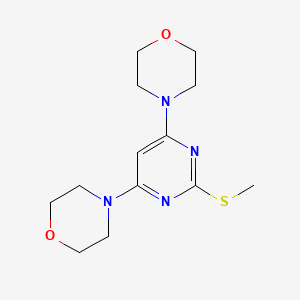

![molecular formula C19H15BrN4 B2435826 N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877798-89-5](/img/structure/B2435826.png)

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

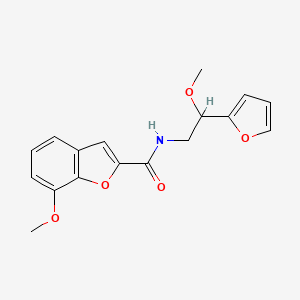

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H15BrN4 and its molecular weight is 379.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

A3 Adenosine Receptor Antagonists

Compounds similar to N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been designed as potent and selective human A3 adenosine receptor antagonists. Introduction of lipophilic groups and acyl moieties on the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts binding efficiency and selectivity towards this receptor. Some derivatives have shown potential in counteracting neurotoxicity, such as oxaliplatin-induced apoptosis in rat astrocyte cultures, indicating their therapeutic potential in neuroprotection (Squarcialupi et al., 2013).

Antitumor and Antimicrobial Activities

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor and antimicrobial activities. Some compounds have exhibited significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. These findings highlight the potential of these compounds in cancer therapy and as antimicrobial agents (Riyadh, 2011).

Phosphodiesterase 1 Inhibitors

Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This class of compounds demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine framework in addressing central nervous system disorders (Li et al., 2016).

Anti-Inflammatory Drugs

Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-inflammatory properties. Certain derivatives have been found to possess high activity with better therapeutic indexes than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), without the associated ulcerogenic activity. This suggests their potential as safer alternatives for inflammation treatment (Auzzi et al., 1983).

Anticancer and Anti-Lipoxygenase Agents

Novel series of pyrazolo[3,4-d]pyrimidinones have been developed and assessed for their anticancer and anti-5-lipoxygenase activities, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in designing compounds for cancer therapy and as inhibitors of inflammatory enzymes (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This interaction could involve binding to the active site of the target enzyme, thereby altering its function .

Biochemical Pathways

Given its potential interaction with protein kinases, it may influence pathways related to cell growth, differentiation, and metabolism .

Pharmacokinetics

The lipophilic character of similar compounds suggests a potential for good bioavailability .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may also have potential therapeutic effects.

Properties

IUPAC Name |

N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUXICKWNJCDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)

![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)